molecular formula C19H19N3O4S B11612806 (5E)-3-methyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-methyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11612806
M. Wt: 385.4 g/mol
InChI Key: JRPPAKYQMNJXIR-MHWRWJLKSA-N
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Description

(5E)-3-methyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione: is a complex organic compound that features a unique combination of functional groups, including a thiazolidine-2,4-dione ring, an indole moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-methyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidine-2,4-dione ring: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Indole moiety attachment: The indole ring can be introduced through a condensation reaction with an appropriate indole derivative.

    Morpholine ring incorporation: The morpholine ring is typically added via a nucleophilic substitution reaction using a morpholine derivative and an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-methyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(5E)-3-methyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-methyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

(5E)-3-methyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione: can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and chemical properties, making This compound unique in its applications and reactivity.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

(5E)-3-methyl-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H19N3O4S/c1-20-18(24)16(27-19(20)25)10-13-11-22(15-5-3-2-4-14(13)15)12-17(23)21-6-8-26-9-7-21/h2-5,10-11H,6-9,12H2,1H3/b16-10+

InChI Key

JRPPAKYQMNJXIR-MHWRWJLKSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)/SC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)SC1=O

Origin of Product

United States

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